molecular formula C31H30N6O6 B600930 Desethyl Candesartan Cilexetil CAS No. 869631-11-8

Desethyl Candesartan Cilexetil

Cat. No. B600930
M. Wt: 582.62
InChI Key:
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Description

Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil . Candesartan Cilexetil is an angiotensin receptor blocker used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It is administered orally as the prodrug, Candesartan Cilexetil, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract .


Synthesis Analysis

The synthesis of Candesartan Cilexetil involves an efficient protocol for ruthenium-catalyzed C–H arylation of the tetrazole . The synthesis process also includes the use of cinnamon oil, tween 80 with poloxamer mixture and transcutol HP as oil, surfactant mixture and co-surfactant respectively .


Molecular Structure Analysis

The molecular formula of Desethyl Candesartan Cilexetil is C31H30N6O6 . The average mass is 582.607 Da and the monoisotopic mass is 582.222656 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Candesartan Cilexetil include C–H arylation, transfer hydrogenation, and the use of various reagents .


Physical And Chemical Properties Analysis

Candesartan Cilexetil is a lipophilic acidic drug with a half-life of about 5–10 hours and absolute bioavailability of 14–40% . The solubility of Candesartan Cilexetil is pH dependent .

Scientific Research Applications

  • Identification and Characterization : Desethyl Candesartan Cilexetil was identified as one of the degradation impurities in Candesartan Cilexetil tablets. Advanced techniques like mass spectrometry and NMR experiments were used for its characterization (Mohan et al., 2009).

  • Therapeutic Applications : Candesartan Cilexetil, the prodrug of Desethyl Candesartan Cilexetil, is extensively used in the treatment of conditions like hypertension, heart failure, and stroke. Studies have shown its efficacy in reducing blood pressure and cardiovascular risk factors (Schrader et al., 2003).

  • Analytical Methods for Determination : Various analytical methods, including spectroscopic and chromatographic techniques, have been developed for determining Candesartan Cilexetil in biological samples and pharmaceutical formulations (Chauhan et al., 2016).

  • Pharmacokinetic and Pharmacodynamic Evaluation : Studies have evaluated the pharmacokinetics and pharmacodynamics of Candesartan Cilexetil, highlighting its beneficial effects in various cardiovascular conditions (Dudhipala & Veerabrahma, 2016).

  • Drug Delivery Systems : Research has focused on developing efficient drug delivery systems for Candesartan Cilexetil to enhance its oral bioavailability and therapeutic efficacy. These include solid lipid nanoparticles and self-nanoemulsifying drug delivery systems (AboulFotouh et al., 2017).

  • Adverse Effects and Drug Interactions : While generally well-tolerated, there have been reports of adverse effects such as erythema multiforme associated with Candesartan Cilexetil (Ejaz et al., 2004).

  • Stability Studies : Stability studies of Candesartan Cilexetil have been conducted to understand its chemical stability, which is crucial for ensuring effective drug delivery and efficacy (Ferreirós et al., 2007).

Safety And Hazards

Candesartan Cilexetil is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Candesartan Cilexetil is used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It may also be used as an alternative agent for the treatment of heart failure, systolic dysfunction, myocardial infarction and coronary artery disease . Future research may focus on improving the solubility and dissolution of Candesartan Cilexetil .

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJMFQHOVKQHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethyl Candesartan Cilexetil

CAS RN

869631-11-8
Record name Desethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
11
Citations
A Mohan, S Shanmugavel, A Goyal… - Chromatographia, 2009 - Springer
… These impurities were successfully isolated and characterized as desethyl candesartan cilexetil… Even though desethyl candesartan cilexetil, 1N-ethyl candesartan cilexetil were 2N-ethyl …
Number of citations: 26 link.springer.com
MV Krishna, M Sowhardhra, MS Kumar… - Annales …, 2018 - Elsevier
… 4F), hydroxyl candesartan cilexetil or desethyl candesartan cilexetil (Fig. 4G), 1N-ethyl … Those are desethyl candesartan cilexetil, 1N-ethyl candesartan cilexetil, 2N-ethyl candesartan …
Number of citations: 2 www.sciencedirect.com
CM Phechkrajang, PTN Quynh… - Pharmaceutical Chemistry …, 2017 - Springer
… products, were likely candesartan and desethyl candesartan cilexetil, respectively. Because of … the main degradation pathway in acid hydrolysis forms desethyl candesartan cilexetil [10]. …
Number of citations: 8 link.springer.com
M Musko, M Sznitowska - Acta Pharmaceutica, 2014 - hrcak.srce.hr
… No peaks from degradation products, namely candesartan and desethyl candesartan cilexetil (under the chromatography conditions expected at the retention times of 1.9 min and 5.2 …
Number of citations: 11 hrcak.srce.hr
MM Krishna, SV Rao… - Eurasian Journal of …, 2017 - pdfs.semanticscholar.org
A simple, rapid Reverse phase–Ultra Performance liquid chromatography (RP-UPLC) method was developed and validated for the simultaneous determination of thirteen known …
Number of citations: 2 pdfs.semanticscholar.org
S Rádl - Education, 1978 - researchgate.net
… During development of generic candesartan cilexetil we have found that this compound under various conditions provided a mixture of desethyl candesartan cilexetil and both possible …
Number of citations: 2 www.researchgate.net
F Ardiana, MLAD Lestari, G Indrayanto - Profiles of Drug Substances …, 2012 - Elsevier
… 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl-2-oxo-1-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate Impurity I; CNS desethyl; desethyl candesartan cilexetil C …
Number of citations: 12 www.sciencedirect.com
S Mennickent, M De Diego - … and Quality Control-New Trends and …, 2019 - books.google.com
The authors have developed and validated some chromatographic methods with the aim of quantifying drugs as drug substance and drug product, suitable for stability and quality …
Number of citations: 1 books.google.com
D Tsvetkova, D Obreshkova, S Ivanova, V Yankov… - headache, 2016 - researchgate.net
… pH 3.0 with orthophosphoric acid and mobile phase B: acetonitrile : water = 95 : 5 % v/v, UV-detection at λ = 254 nm for Candesartan Ethyl Ester and Desethyl Candesartan Cilexetil and …
Number of citations: 4 www.researchgate.net
C Cilexetil - academia.edu
To protect the rights of the author (s) and publisher we inform you that this PDF is an uncorrected proof for internal business use only by the author (s), editor (s), reviewer (s), Elsevier …
Number of citations: 0 www.academia.edu

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